molecular formula C10H9NO2 B12355727 6-methoxy-6H-quinolin-4-one

6-methoxy-6H-quinolin-4-one

Cat. No.: B12355727
M. Wt: 175.18 g/mol
InChI Key: QARXHKDZUQTNCC-UHFFFAOYSA-N
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Description

6-Methoxy-6H-quinolin-4-one is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The methoxy group at the 6-position and the ketone group at the 4-position contribute to the compound’s unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-6H-quinolin-4-one can be achieved through various methods. One common approach involves the cyclization of 2-aminobenzyl alcohols with 4-hydroxycoumarins in the presence of acetic acid and an oxygen oxidant . This method offers good yields and is tolerant of various functional groups such as alkyl, methoxy, bromo, and chloro.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar cyclization reactions. The use of green chemistry principles, such as metal-free and solvent-free conditions, is often employed to minimize environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-6H-quinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: 6-Methoxy-6H-quinolin-4-ol.

    Substitution: Various substituted quinolines depending on the nucleophile used.

Scientific Research Applications

6-Methoxy-6H-quinolin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-methoxy-6H-quinolin-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

6-Methoxy-6H-quinolin-4-one can be compared with other quinoline derivatives:

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

6-methoxy-6H-quinolin-4-one

InChI

InChI=1S/C10H9NO2/c1-13-7-2-3-9-8(6-7)10(12)4-5-11-9/h2-7H,1H3

InChI Key

QARXHKDZUQTNCC-UHFFFAOYSA-N

Canonical SMILES

COC1C=CC2=NC=CC(=O)C2=C1

Origin of Product

United States

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